Tert-butyl 3-(6-(dibenzylamino)-5-nitropyrimidin-4-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitropyrimidine core, and benzyl groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Nitration of the Pyrimidine Core: The pyrimidine core is nitrated using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Boc-3-pyrrolidinyl)acetic Acid: Shares the Boc-protected pyrrolidine structure.
(S)-2-(1-Boc-3-pyrrolidinyl)acetic Acid: The enantiomer of the above compound.
2-(Pyrrolidin-3-yl)acetic Acid: Lacks the Boc protection but has a similar pyrrolidine core.
Uniqueness
®-N4,N4-Dibenzyl-N6-(1-Boc-3-pyrrolidinyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a nitropyrimidine core with benzyl and Boc-protected pyrrolidine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H32N6O4 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl 3-[[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-27(2,3)37-26(34)31-15-14-22(18-31)30-24-23(33(35)36)25(29-19-28-24)32(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,28,29,30) |
InChI Key |
VCMDISAJECGLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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